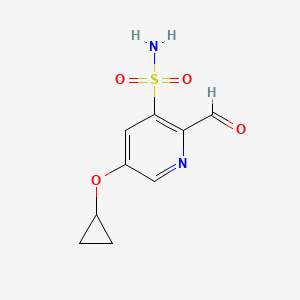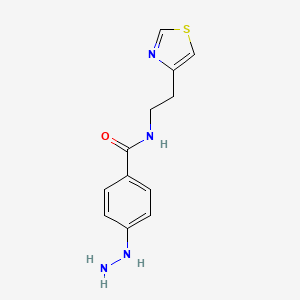
(2S)-3-amino-2-fluoro-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-amino-2-fluoro-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to the second carbon of the propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-amino-2-fluoro-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 2-methyl-3-aminopropanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction is typically carried out under controlled conditions to ensure selective fluorination at the desired position.
Another approach involves the use of asymmetric synthesis techniques to introduce the fluorine atom and the amino group in a stereoselective manner. This can be achieved through the use of chiral catalysts and reagents that promote the formation of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2S)-3-amino-2-fluoro-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives.
科学的研究の応用
(2S)-3-amino-2-fluoro-2-methylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of fluorinated compounds with desirable properties.
作用機序
The mechanism of action of (2S)-3-amino-2-fluoro-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, leading to increased potency and selectivity. The amino group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
(2S)-3-amino-2-methylpropanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
(2S)-3-amino-2-fluoropropanoic acid: Similar structure but without the methyl group, leading to differences in steric and electronic effects.
(2S)-3-amino-2-chloro-2-methylpropanoic acid: Contains a chlorine atom instead of fluorine, which can affect the compound’s reactivity and interactions.
Uniqueness
The presence of both the fluorine atom and the methyl group in (2S)-3-amino-2-fluoro-2-methylpropanoic acid makes it unique compared to other similar compounds
特性
分子式 |
C4H8FNO2 |
|---|---|
分子量 |
121.11 g/mol |
IUPAC名 |
(2S)-3-amino-2-fluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C4H8FNO2/c1-4(5,2-6)3(7)8/h2,6H2,1H3,(H,7,8)/t4-/m0/s1 |
InChIキー |
JWMSJEUCWRRHRY-BYPYZUCNSA-N |
異性体SMILES |
C[C@](CN)(C(=O)O)F |
正規SMILES |
CC(CN)(C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14803259.png)

![7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B14803278.png)
![(2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14803280.png)
![2-(biphenyl-2-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803285.png)

![5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14803304.png)



![6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one](/img/structure/B14803323.png)
![(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803332.png)

